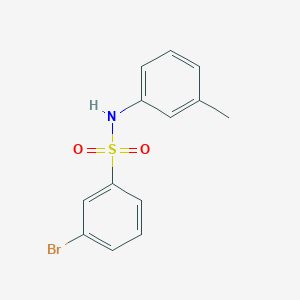
3-bromo-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(3-methylphenyl)benzenesulfonamide, also known as Bromo-3M, is a sulfonamide compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
3-bromo-N-(3-methylphenyl)benzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have an effect on the growth and survival of cancer cells, which are known to thrive in an acidic environment. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been shown to have a cytotoxic effect on cancer cells, while having little effect on normal cells. This selectivity makes it an attractive candidate for further study as a therapeutic agent.
実験室実験の利点と制限
3-bromo-N-(3-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its potency as an inhibitor of carbonic anhydrase enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, there are also limitations to the use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in lab experiments. Its selectivity for cancer cells may limit its usefulness in studying the role of carbonic anhydrase enzymes in normal cells. Additionally, its potential as a therapeutic agent may make it difficult to study its effects in vivo, as the drug may have unintended effects on the body.
将来の方向性
There are several potential future directions for the study of 3-bromo-N-(3-methylphenyl)benzenesulfonamide. One area of research could focus on the development of derivatives of 3-bromo-N-(3-methylphenyl)benzenesulfonamide that are even more potent inhibitors of carbonic anhydrase enzymes. Another area of research could focus on the use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in combination with other drugs to enhance its effectiveness as a therapeutic agent. Additionally, further studies could be conducted to investigate the potential use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in the treatment of other diseases beyond cancer, such as epilepsy and glaucoma. Overall, the potential of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a pharmaceutical agent makes it an attractive candidate for further study and development.
合成法
3-bromo-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a white solid with a melting point of around 180°C. Other methods of synthesis include the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a palladium catalyst, or the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a copper catalyst.
科学的研究の応用
3-bromo-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential as a pharmaceutical agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in the regulation of acid-base balance in the body, and inhibitors of these enzymes have been used in the treatment of conditions such as glaucoma, epilepsy, and cancer. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase II and IX. This has led to further studies on the potential use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of cancer and other diseases.
特性
製品名 |
3-bromo-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C13H12BrNO2S |
分子量 |
326.21 g/mol |
IUPAC名 |
3-bromo-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3 |
InChIキー |
ARUOMJMZFAERKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
正規SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)